molecular formula C9H15NO2 B1148536 (3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester CAS No. 133366-43-5

(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester

Cat. No.: B1148536
CAS No.: 133366-43-5
M. Wt: 169.22
InChI Key:
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Description

(3S,4R)-1-Azabicyclo[221]heptane-3-carboxylic acid ethyl ester is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its unique structure allows it to bind to specific targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.

    7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have an oxygen atom in the bicyclic ring, offering different reactivity and applications.

Uniqueness

(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester is unique due to its specific stereochemistry and the presence of an ethyl ester group. This configuration can influence its reactivity, binding properties, and overall utility in various applications compared to its analogs.

Properties

IUPAC Name

ethyl (3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-10-4-3-7(8)5-10/h7-8H,2-6H2,1H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNAHLRWSVMSEA-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN2CC[C@H]1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197015
Record name Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133444-97-0
Record name Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133444-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(±) cis-2-benzyl-hexahydropyrano[3,4-c]pyrrole-4(1H)-one (D20) (180 g, 0.78 mole) in ethanol (400 ml) was stirred and cooled to 0° C. and hydrogen bromide gas introduced at such a rate that the temperature did not rise above 20° C. until the solution was saturated. The reaction was allowed to stand at room temperature for 6 h. The reaction was then poured into a well stirred mixture of chloroform (2 L) and saturated aqueous potassium carbonate solution (1.5 L) which was cooled by the addition of solid carbon dioxide. The organic layer was separated and the aqueous layer extracted with chloroform (4×1 L). The combined organic extracts were dried (Na2SO4) concentrated in vacuo to a gum. The gum was then stirred with ether (3×750ml) to remove any unreacted starting material and the ether insoluble gum dissolved in ethanol (1 L). Palladium on charcoal 10% (20 g) was then added and the mixture stirred under an atmosphere of hydrogen at 50° C. for 6 h when the uptake of hydrogen was complete. The reaction was then filtered through Kieselguhr and concentrated in vacuo to a gum. This was partitioned between chloroform and saturated aqueous potassium carbonate solution. The organic phase was separated, dried over sodium sulphate and concentrated in vacuo to a gum. Distillation in vacuo afforded the title compound (D21, 75 g, 0.44 mole, 56%) as an oil b.p. 90°-95° C.0.5mmHg
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
56%

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